METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE
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Overview
Description
METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl group, and a benzoate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzaldehyde with ethylamine to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 4-({[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CARBAMOYL}FORMAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[2-[[2-(2-fluorophenyl)-2-methoxypropyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-20(28-3,15-6-4-5-7-16(15)21)12-22-17(24)18(25)23-14-10-8-13(9-11-14)19(26)27-2/h4-11H,12H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAHZBJVJVPRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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